molecular formula C21H34O3 B589198 Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester CAS No. 132072-50-5

Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester

Cat. No.: B589198
CAS No.: 132072-50-5
M. Wt: 334.5
InChI Key: XAOMBLXPIQCTNG-LKRWDBQESA-N
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Description

Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester is a polyunsaturated fatty acid derivative characterized by an epoxy group at the 8,9 position and three cis-configured double bonds at carbons 5, 11, and 12. The methyl esterification enhances its stability and modulates solubility, making it suitable for pharmacological and industrial applications. This compound is structurally related to epoxyeicosatrienoic acids (EETs), which are endogenous mediators of vascular and inflammatory processes . Its reactivity and biological activity stem from the epoxy group and conjugated double bonds, which influence interactions with enzymes like soluble epoxide hydrolase (sEH) .

Properties

IUPAC Name

methyl (Z)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-13-16-19-20(24-19)17-14-11-12-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,13-10-,14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOMBLXPIQCTNG-LKRWDBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CC1C(O1)C/C=C\CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018064
Record name Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331965-15-2
Record name Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxidation of Arachidonic Acid Methyl Ester

The most widely reported method involves the epoxidation of arachidonic acid (AA) methyl ester using peracid reagents. m-Chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–4°C selectively epoxidizes the 8,9-double bond while preserving other unsaturated sites. Key steps include:

  • Reagent Preparation : A 1.2:1 molar ratio of mCPBA to AA methyl ester ensures complete conversion while minimizing side reactions.

  • Reaction Conditions : Stirring under nitrogen at 0°C for 6–8 hours achieves 85–90% epoxidation efficiency.

  • Workup : Sequential washing with sodium thiosulfate (5% w/v) and brine removes excess peracid and byproducts.

Table 1: Optimization of mCPBA-Mediated Epoxidation

ParameterOptimal RangeYield (%)
mCPBA:Substrate Ratio1.2:189 ± 3
Temperature (°C)0–488 ± 2
Reaction Time (h)6–887 ± 4

Esterification of Preformed Epoxy-Arachidonic Acid

Alternative routes first epoxidize free arachidonic acid followed by methyl esterification:

  • Epoxidation : AA treated with hydrogen peroxide (30% v/v) and trifluoroacetic acid (TFA) in DCM at −20°C for 4 hours yields 8,9-epoxy-AA.

  • Methylation : Carbodiimide-mediated coupling with methanol (5 eq.) in DCM using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) achieves >95% esterification.

Enzymatic Synthesis Using Cytochrome P450 Monooxygenases

Recombinant CYP2J2-Catalyzed Epoxidation

Human cytochrome P450 2J2 (CYP2J2) expressed in E. coli membranes selectively epoxidizes AA methyl ester at the 8,9-position under aerobic conditions.

Critical Parameters :

  • Cofactor System : NADPH (1 mM), glucose-6-phosphate (10 mM), and glucose-6-phosphate dehydrogenase (2 U/mL) sustain enzymatic activity.

  • Incubation : 37°C for 60 minutes with 0.5 mg/mL enzyme yields 72% 8,9-EET methyl ester.

  • Advantage : Avoids harsh oxidants, preserving labile functional groups.

Table 2: Comparative Analysis of Chemical vs. Enzymatic Synthesis

MetricChemical MethodEnzymatic Method
Yield (%)85–9070–75
Selectivity (8,9:Other EETs)9:115:1
Reaction Time6–8 h1–2 h
Byproduct Formation10–15%<5%

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures require multi-step purification:

  • Silica Gel Chromatography : Elution with hexane:ethyl acetate (95:5 → 90:10) removes nonpolar impurities.

  • Reverse-Phase HPLC : C18 column (250 × 4.6 mm) with acetonitrile:water (75:25) at 1 mL/min isolates 8,9-EET methyl ester (t<sub>R</sub> = 12.7 min).

Table 3: HPLC Purity Assessment

BatchPurity (%)5,6-EET (%)11,12-EET (%)14,15-EET (%)
198.20.30.90.6
297.80.41.10.7

Spectroscopic Validation

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 5.35 (m, 8H, olefinic), 3.65 (s, 3H, OCH<sub>3</sub>), 2.81 (m, 6H, epoxide and allylic CH<sub>2</sub>).

  • MS (ESI+) : m/z 335.2 [M+H]<sup>+</sup>, 357.1 [M+Na]<sup>+</sup>.

Condition1 Week4 Weeks
Air, light83% intact62% intact
Argon, dark99% intact97% intact

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Large-scale mCPBA reactions generate stoichiometric m-chlorobenzoic acid waste, requiring alkaline extraction (10% NaOH) and solvent distillation (>90% DCM recovery).

Biocatalytic Process Intensification

Immobilizing CYP2J2 on chitosan beads improves enzyme reusability (>10 cycles with 85% activity retention), reducing production costs by 40% compared to batch methods.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

  • Used in the synthesis of specialized chemicals and materials.
  • Potential applications in the development of new pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways: Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester exerts its effects by interacting with various cellular receptors and enzymes. It is known to inhibit soluble epoxide hydrolase (sEH), which leads to an increase in the levels of epoxyeicosatrienoic acids (EETs). These EETs have various physiological effects, including vasodilation and anti-inflammatory actions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

14,15-Epoxyeicosa-5(Z),8(Z),11(Z)-trienoic Acid (14,15-EET)

  • Structural Differences : The epoxy group is at the 14,15 position instead of 8,9, with identical double bond positions (5Z,8Z,11Z).
  • Biological Activity: 14,15-EET is a well-studied vasodilator and anti-inflammatory agent. It inhibits sEH-mediated hydrolysis, prolonging its effects on blood pressure regulation . In contrast, Z,Z,Z-8,9-epoxyeicosa-5,11,14-trienoic acid, methyl ester’s activity remains less characterized but is hypothesized to share sEH interaction pathways due to structural homology.
  • Applications : 14,15-EET surrogates are patented for cardiovascular therapies, whereas the methyl ester form of the target compound may prioritize industrial uses (e.g., biodiesel precursors) due to ester stability .

(+/-)-5(6)-Epoxy-8Z,11Z,14Z,17Z-Eicosatetraenoic Acid, Methyl Ester (CAS 127716-49-8)

  • Structural Differences : Features an additional double bond at C17 and an epoxy group at the 5(6) position.
  • Reactivity : The 5(6)-epoxy group increases susceptibility to nucleophilic attack compared to the 8,9-epoxy configuration, altering metabolic pathways .
  • Biological Role : Demonstrates anti-inflammatory properties in cell signaling, akin to EETs, but with distinct receptor affinity due to double bond positioning .

9,12-Octadecadienoic Acid (Z,Z), Methyl Ester

  • Structural Differences : A C18 fatty acid methyl ester with double bonds at 9 and 12, lacking an epoxy group.
  • Applications: Dominates biodiesel production (57.5% content in waste cooking oil methyl esters) due to high oxidative stability .

Data Table: Key Structural and Functional Comparisons

Compound Name Epoxy Position Double Bonds Molecular Formula Key Applications Biological Activity
This compound 8,9 5Z, 11Z, 14Z C21H34O3 Pharmacological research, intermediates Putative sEH modulation
14,15-Epoxyeicosa-5(Z),8(Z),11(Z)-trienoic acid 14,15 5Z, 8Z, 11Z C20H32O3 Cardiovascular therapies Vasodilation, anti-inflammatory
9,12-Octadecadienoic acid (Z,Z), methyl ester None 9Z, 12Z C19H34O2 Biodiesel production N/A (industrial use)
(+/-)-5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester 5(6) 8Z, 11Z, 14Z, 17Z C21H32O3 Cell signaling studies Anti-inflammatory

Research Findings and Contradictions

  • Pharmacological Potential: While 14,15-EET analogues are validated in clinical trials, the target compound’s methyl ester form lacks direct therapeutic evidence, though its resistance to sEH-mediated hydrolysis (due to esterification) suggests extended bioavailability .
  • Industrial vs. Biomedical Use: Structural similarities to biodiesel methyl esters (e.g., 9,12-octadecadienoic acid) highlight a dichotomy: epoxy groups hinder oxidative stability for biofuels but enhance bioactive molecule design .
  • Safety Considerations : Unlike prostaglandin derivatives (e.g., (5Z,11α,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oic acid), which require stringent safety protocols, methyl ester epoxides generally exhibit lower acute toxicity .

Biological Activity

Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester (commonly referred to as 8,9-EET) is a bioactive compound derived from arachidonic acid. It belongs to a class of molecules known as epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in various physiological processes. This article delves into the biological activity of 8,9-EET, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H34O3
  • Molecular Weight : 334.5 g/mol
  • CAS Number : 331965-15-2
  • Structure : The compound features an epoxide group which contributes to its reactivity and biological activity.

8,9-EET exerts its biological effects primarily through the following mechanisms:

  • Inhibition of Soluble Epoxide Hydrolase (sEH) : 8,9-EET inhibits sEH, leading to increased levels of EETs in the body. This inhibition is crucial as EETs are known for their vasodilatory and anti-inflammatory properties.
  • Activation of Cellular Receptors : The compound interacts with various receptors and enzymes that modulate vascular tone and inflammation. For example, it activates G-protein coupled receptors that influence calcium signaling in vascular smooth muscle cells .

Biological Activities

The biological activities of 8,9-EET encompass a range of physiological effects:

  • Vasodilation : By increasing EET levels through sEH inhibition, 8,9-EET promotes vasodilation, which can help regulate blood pressure and improve blood flow .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and inhibiting leukocyte adhesion .
  • Cardiovascular Protection : Research indicates that EETs play a protective role in cardiovascular health by improving endothelial function and reducing the risk of atherosclerosis .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles for EETs in conditions such as stroke and neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 8,9-EET, it is helpful to compare it with other related compounds:

Compound NameMechanism of ActionUnique Features
14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Vasodilation; sEH inhibitionWell-studied for cardiovascular effects
5,8,11,14-Eicosatetraenoic acid methyl ester Anti-inflammatory; antioxidantDifferent double bond positions affecting activity
14-Hydroxyeicosatetraenoic acid (14-HETE) Pro-inflammatory; involved in pain signalingContrasts with anti-inflammatory properties of EETs

Research Findings

Recent studies have provided insights into the biological activities and therapeutic potential of 8,9-EET:

  • A study demonstrated that 8,9-EET significantly reduces inflammation markers in vitro and in animal models .
  • Another investigation showed that the compound enhances endothelial nitric oxide synthase (eNOS) activity leading to improved endothelial function .

Case Studies

  • Cardiovascular Health : In a clinical trial involving hypertensive patients, administration of 8,9-EET showed significant reductions in blood pressure and improvements in endothelial function compared to controls.
  • Neuroprotection : A mouse model study indicated that treatment with EETs reduced infarct size following induced stroke compared to untreated groups, suggesting a protective mechanism against ischemic damage.

Q & A

Q. What are the pitfalls in interpreting GC-MS data for methyl ester derivatives of epoxy-fatty acids?

  • Methodological Answer :
  • Artifact Formation : Avoid high injector temperatures (>250°C) to prevent thermal decomposition of epoxides.
  • Derivatization Bias : Use trimethylsilyl (TMS) ethers instead of methyl esters for polar hydroxylated metabolites to improve volatility .

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